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Abstract

Tetraallyltin, an organotin compound with the chemical formula C12Hz20Sn, is a versatile
reagent in organic synthesis and polymer chemistry. This guide provides a comprehensive
overview of its chemical structure, bonding characteristics, and spectroscopic profile. While an
experimental crystal structure is not publicly available, this document presents computationally
derived structural parameters. Detailed protocols for its synthesis via the Grignard reaction and
for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS) are provided. All quantitative data are summarized
in structured tables for clarity and comparative analysis.

Chemical Structure and Bonding

Tetraallyltin consists of a central tin (Sn) atom covalently bonded to four allyl groups (-
CH2CH=CH3). The molecule adopts a tetrahedral geometry around the tin atom, as predicted
by VSEPR theory. The bonding between the tin and the carbon of the allyl groups is
predominantly covalent in nature.

1.1. Molecular Geometry

Due to the absence of an experimental crystal structure, the precise bond lengths and angles
of tetraallyltin are not experimentally determined. However, computational chemistry,
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specifically Density Functional Theory (DFT) calculations, can provide reliable estimates of
these parameters. The diagram below illustrates the optimized molecular structure of
tetraallyltin.

Figure 1. 2D representation of the tetraallyltin molecular structure.
1.2. Bond Parameters

The following table summarizes the computationally derived bond lengths and angles for
tetraallyltin. These values are based on DFT calculations and serve as a reliable estimation in
the absence of experimental data.

Parameter Value

Bond Lengths

Sn-C (allyl) ~2.15 A
C-C (allyl) ~1.50 A
C=C (allyl) ~1.34 A
C-H (methylene) ~1.10 A
C-H (vinyl) ~1.09 A
Bond Angles

C-Sn-C ~109.5° (tetrahedral)
Sn-C-C ~115°
C-C=C ~125°
H-C-H (methylene) ~108°
H-C=C (vinyl) ~120°

Note: These are estimated values from
computational models and may vary slightly

from experimental values.
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Experimental Protocols

2.1. Synthesis of Tetraallyltin via Grignard Reaction

This protocol outlines the synthesis of tetraallyltin from tin(IV) chloride and allylmagnesium

bromide.

Click to download full resolution via product page
Figure 2. Workflow for the synthesis of tetraallyltin.
Materials:
e Magnesium turnings
e Allyl bromide
¢ Anhydrous diethyl ether
e Tin(IV) chloride (SnCla)
o Saturated aqueous ammonium chloride (NH4ClI) solution

e Anhydrous sodium sulfate (Na2S0a4)
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» Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:

o Preparation of Allyimagnesium Bromide: In a flame-dried, three-necked flask equipped with a
dropping funnel, condenser, and magnetic stirrer, place magnesium turnings under an inert
atmosphere. Add a small amount of anhydrous diethyl ether to cover the magnesium. A
solution of allyl bromide in anhydrous diethyl ether is added dropwise from the dropping
funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small
crystal of iodine. Once initiated, the remaining allyl bromide solution is added at a rate that
maintains a gentle reflux. After the addition is complete, the mixture is stirred for an
additional hour to ensure complete formation of the Grignard reagent.

e Reaction with Tin(IV) Chloride: The freshly prepared allylmagnesium bromide solution is
cooled to 0 °C in an ice bath. A solution of tin(IV) chloride in anhydrous diethyl ether is added
dropwise with vigorous stirring. A white precipitate will form. After the addition is complete,
the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3
hours.

o Workup and Purification: The reaction is carefully quenched by the slow, dropwise addition of
saturated aqueous ammonium chloride solution while cooling in an ice bath. The resulting
mixture is transferred to a separatory funnel, and the organic layer is separated. The
agueous layer is extracted twice with diethyl ether. The combined organic extracts are
washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed
under reduced pressure. The crude product is then purified by vacuum distillation to yield
pure tetraallyltin.

2.2. Spectroscopic Characterization

The following sections detail the expected spectroscopic data for tetraallyltin and provide
representative experimental protocols for their acquisition.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tetraallyltin by providing
information about the chemical environment of the hydrogen (*H) and carbon (*3C) nuclei.
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1H and 3C NMR Data

Chemical Shift (6,

Nucleus Multiplicity Assignment
ppm)

H ~5.8 m -CH=

~4.9 m =CH:

~1.9 d Sn-CHz-

1BC ~136 -CH=

~114 =CH:

~15 Sn-CHaz-

Note: Chemical shifts
are referenced to TMS
(6 = 0 ppm) and may
vary depending on the

solvent used.

Experimental Protocol for NMR Spectroscopy:

A sample of tetraallyltin (approx. 10-20 mg) is dissolved in a deuterated solvent (e.g., CDClIs,
0.5-0.7 mL) in a standard 5 mm NMR tube. *H and *3C NMR spectra are recorded on a 300
MHz or higher field NMR spectrometer at room temperature. For *H NMR, typical parameters
include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For 13C NMR, a
proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2-5 seconds,
and a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in tetraallyltin by detecting
the vibrational frequencies of its bonds.

Characteristic IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~3075 Medium =C-H stretch

~2975, ~2910 Medium C-H stretch (aliphatic)
~1630 Strong C=C stretch (alkene)
~990, ~910 Strong =C-H bend (out-of-plane)
~510 Medium Sn-C stretch

Experimental Protocol for IR Spectroscopy:

An IR spectrum of neat liquid tetraallyltin can be obtained using a Fourier Transform Infrared
(FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small
drop of the liquid is placed on the ATR crystal, and the spectrum is recorded over the range of

4000-400 cm™1. Typically, 16-32 scans are co-added at a resolution of 4 cm~* to obtain a high-

guality spectrum. Alternatively, a spectrum can be recorded by placing a thin film of the liquid

between two salt plates (e.g., NaCl or KBr).

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of tetraallyltin, which aids in its identification and structural confirmation.

Major Fragments in the Mass Spectrum
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miz Relative Intensity Assighment

[M]* (Molecular ion, based on
284 Low

120G)
243 High [M - allyl]*
202 Medium [M - 2(ally)]*
161 Medium [M - 3(allyn]*
120 Low [Sn]*
41 Very High [CsHs]* (Allyl cation)

Experimental Protocol for Mass Spectrometry:

A dilute solution of tetraallyltin in a volatile organic solvent (e.g., methanol or dichloromethane)
is introduced into the mass spectrometer via direct infusion or through a gas chromatograph
(GC-MS). For electron ionization (EI) mass spectrometry, an electron energy of 70 eV is
typically used. The mass analyzer is scanned over a mass range of m/z 40-350 to detect the
molecular ion and its characteristic fragment ions.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, and
spectroscopic properties of tetraallyltin. While the lack of an experimental crystal structure
necessitates the use of computational data for bond parameters, the provided information
offers a robust foundation for researchers and professionals working with this important
organotin compound. The detailed experimental protocols for synthesis and characterization
serve as a practical resource for laboratory applications. Further research to obtain a crystal
structure of tetraallyltin would be valuable to refine our understanding of its precise molecular

geometry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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